4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide
Description
This compound is a benzamide derivative featuring a 4-methoxybenzoyl core, a trichloroethyl group, and a 4-sulfamoylphenylcarbamothioyl moiety. Its structure combines electron-donating (methoxy) and electron-withdrawing (trichloroethyl, sulfamoyl) groups, which influence its physicochemical properties and biological interactions. Synthesis typically involves multi-step reactions, including nucleophilic substitutions and thiourea formation, as seen in analogous compounds .
Properties
IUPAC Name |
4-methoxy-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N4O4S2/c1-28-12-6-2-10(3-7-12)14(25)23-15(17(18,19)20)24-16(29)22-11-4-8-13(9-5-11)30(21,26)27/h2-9,15H,1H3,(H,23,25)(H2,21,26,27)(H2,22,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOQSTRXZXQVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the aminosulfonylphenyl intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with a suitable carbonothioylating agent to form the aminosulfonylphenyl intermediate.
Introduction of the trichloroethyl group: The intermediate is then reacted with trichloroethylamine under controlled conditions to introduce the trichloroethyl group.
Coupling with methoxybenzamide: Finally, the product is coupled with 4-methoxybenzoyl chloride to form the desired compound.
Chemical Reactions Analysis
4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features:
Key Insights :
- Sulfamoyl vs.
Pharmacological and Computational Studies
- Molecular Docking :
- Compound 4 () exhibits a ∆G of −8.4 kcal/mol with dihydrofolate reductase (DHFR), while AMG5445 () shows species-specific TRPA1 antagonism (human IC₅₀ = 0.3 μM vs. rat IC₅₀ = 1.2 μM). The main compound’s sulfamoyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
- Activity Trends :
- Electron-Withdrawing Groups : Trichloroethyl and sulfamoyl groups improve target affinity but may reduce solubility.
- Methoxy Position : Para-substitution (vs. ortho/meta) optimizes steric and electronic interactions, as seen in 4-methoxybenzamide derivatives .
Biological Activity
4-Methoxy-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C17H17Cl3N4O4S2
- Molecular Weight : 419.7 g/mol
- IUPAC Name : N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioyl]amino]ethyl]benzamide
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Binding : It can interact with various receptors, potentially impacting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that derivatives of benzamide compounds often exhibit significant antimicrobial activity. A study focusing on similar sulfamoyl-containing benzamides demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
Several studies have explored the anticancer properties of benzamide derivatives. For instance:
- A derivative similar to this compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell proliferation.
- The compound's ability to induce apoptosis in cancer cells was also noted, suggesting a potential role in cancer therapy.
Case Study 1: Antiviral Activity
A related study evaluated the antiviral effects of benzamide derivatives against Hepatitis B Virus (HBV). The compound was found to significantly reduce HBV replication in vitro by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication. The IC50 value for this derivative was reported at approximately 5 µM, indicating potent antiviral activity.
Case Study 2: Toxicity Profile
Another critical aspect of evaluating biological activity is understanding the toxicity profile. In a toxicity assessment involving animal models, the compound demonstrated a low acute toxicity level with no significant adverse effects at therapeutic doses.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C17H17Cl3N4O4S2 | Antimicrobial, anticancer |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | C13H14ClN3O3 | Antiviral against HBV |
| N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)acetamide | C16H16Cl3N3O3S | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
